molecular formula C15H24N2O3 B14146567 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide CAS No. 105273-75-4

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide

Cat. No.: B14146567
CAS No.: 105273-75-4
M. Wt: 280.36 g/mol
InChI Key: FNGRCNODTJAFTD-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a propoxy group attached to a pentanehydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzyl bromide with 4-hydroxy-5-propoxypentanehydrazide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the hydrazide group can produce an amine.

Scientific Research Applications

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-hydroxy-5-propoxypentanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the hydroxy and propoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-hydroxy-5-isobutoxypentanehydrazide
  • 2-Benzyl-4-hydroxy-5-(3-methylbutoxy)pentanehydrazide

Uniqueness

2-Benzyl-4-hydroxy-5-propoxypentanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications in research and industry.

Properties

CAS No.

105273-75-4

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-benzyl-4-hydroxy-5-propoxypentanehydrazide

InChI

InChI=1S/C15H24N2O3/c1-2-8-20-11-14(18)10-13(15(19)17-16)9-12-6-4-3-5-7-12/h3-7,13-14,18H,2,8-11,16H2,1H3,(H,17,19)

InChI Key

FNGRCNODTJAFTD-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CC(CC1=CC=CC=C1)C(=O)NN)O

solubility

34.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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